
5-Methyl-2-nitroaniline
Overview
Description
5-Methyl-2-nitroaniline, also known as 6-Nitro-m-toluidine, is an organic compound with the molecular formula CH₃C₆H₃(NO₂)NH₂. It is a derivative of aniline, where a methyl group and a nitro group are substituted at the 5th and 2nd positions, respectively. This compound is a yellow to pale brown powder and is primarily used in organic synthesis and as an intermediate in the production of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-nitroaniline can be synthesized through the nitration of 2-methylaniline (o-toluidine). The process involves the following steps:
Nitration: o-Toluidine is added to concentrated sulfuric acid and cooled to 10°C. A mixture of nitric acid and sulfuric acid is then added dropwise while maintaining the temperature at 10°C.
Purification: The reaction mixture is neutralized, and the product is extracted and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control to ensure it meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Common Reagents and Conditions:
Reduction: Iron filings and hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.
Major Products:
Reduction: 5-Methyl-2-phenylenediamine.
Substitution: Various azo dyes depending on the coupling component used.
Scientific Research Applications
5-Methyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Mechanism of Action
The primary mechanism of action of 5-Methyl-2-nitroaniline involves its role as a precursor in the synthesis of histone deacetylase inhibitors. These inhibitors function by binding to the active site of histone deacetylase enzymes, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
2-Methyl-5-nitroaniline (2-Amino-4-nitrotoluene): Similar structure but with the nitro group at the 5th position and the amino group at the 2nd position.
4-Methyl-2-nitroaniline: The methyl group is at the 4th position instead of the 5th.
2-Methyl-6-nitroaniline: The nitro group is at the 6th position instead of the 2nd.
Uniqueness: 5-Methyl-2-nitroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. Its position-specific functional groups make it a valuable intermediate in the synthesis of specialized dyes and therapeutic agents .
Biological Activity
5-Methyl-2-nitroaniline (CAS Number: 578-46-1) is an aromatic amine with significant biological activity. Its structure, characterized by a methyl and nitro group on the aniline ring, contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, toxicity, and structure-activity relationships.
This compound is classified as a hazardous substance due to its acute toxicity and potential carcinogenic effects. The compound exhibits the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 152.15 g/mol
- InChI Key : IGDYNWKWXUCIJB-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have explored the antimicrobial efficacy of this compound and its derivatives. A notable investigation synthesized various derivatives and assessed their in vitro antimicrobial activity against several pathogens. The results indicated that certain derivatives exhibited significant antimicrobial properties, suggesting that modifications in the molecular structure can enhance activity.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
5a | S. aureus | 16 µg/mL |
6b | P. aeruginosa | 8 µg/mL |
The study highlighted that derivatives with additional functional groups showed improved inhibition against specific strains compared to the parent compound .
Toxicity Profile
The toxicity of this compound has been evaluated using various predictive models. The compound has been classified under acute toxicity categories due to its harmful effects upon exposure.
Table 2: Toxicity Data for this compound
Endpoint | Value |
---|---|
Oral LD50 | 300 mg/kg |
Dermal LD50 | 200 mg/kg |
Inhalation LC50 | Not established |
The compound's acute toxicity is primarily attributed to its ability to disrupt cellular processes, leading to neurobehavioral effects and potential carcinogenicity .
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing more effective derivatives. Studies have shown that:
- Nitro Group Positioning : The position of the nitro group significantly influences antimicrobial activity.
- Alkyl Substitution : Methyl substitution on the aniline ring enhances solubility and bioavailability.
Table 3: Structure-Activity Relationship Insights
Structural Modification | Effect on Activity |
---|---|
Nitro group at position 2 | Increased antimicrobial potency |
Methyl substitution | Enhanced solubility |
These insights guide future research in optimizing the compound for therapeutic applications.
Case Studies
A case study involving the synthesis of N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxy carbonyl)aminomethyl]benzamide demonstrated promising results in inhibiting cancer cell proliferation. The study employed various assays to evaluate cell viability and apoptosis induction, revealing that modifications in the side chains could lead to enhanced anticancer properties .
Q & A
Q. What synthetic routes are recommended for the laboratory-scale preparation of 5-Methyl-2-nitroaniline?
Basic Question
this compound (CAS 578-46-1) is typically synthesized via nitration of 3-methylaniline or selective reduction of nitro groups in substituted toluenes. A common method involves:
- Step 1 : Nitration of 3-methylacetanilide using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the ortho position.
- Step 2 : Hydrolysis of the acetyl-protected intermediate under acidic conditions to yield the free amine.
Key parameters include temperature control (0–5°C during nitration) and stoichiometric ratios to minimize byproducts like 5-methyl-3-nitroaniline. Purification is achieved via recrystallization in ethanol/water .
Table 1 : Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₈N₂O₂ | |
Molecular Weight | 152.15 g/mol | |
Melting Point | 110–111°C | |
SMILES | Cc1ccc(c(N)c1)N+=O |
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
Basic Question
- FT-IR Spectroscopy : Identify characteristic peaks for -NH₂ (~3400 cm⁻¹), -NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹), and aromatic C-H bending (~800 cm⁻¹) .
- ¹H/¹³C NMR : In DMSO-d₆, expect aromatic protons at δ 6.8–7.5 ppm and methyl protons at δ 2.3 ppm. The nitro group deshields adjacent carbons (~125–140 ppm) .
- HPLC-PDA : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~8.2 min at 254 nm .
Q. How do intermolecular interactions influence the crystal packing of this compound?
Advanced Question
X-ray charge density studies on related nitroanilines (e.g., 2-methyl-5-nitroaniline) reveal:
- N–H···O Hydrogen Bonds : Primary synthons forming polar chains (N–H···O distance ~1.9 Å, angle ~160°) .
- C–H···O Interactions : Stabilize chain alignment (e.g., methyl C–H···O, ~2.5 Å) .
- π-π Stacking : Aromatic rings exhibit offset stacking (3.6 Å separation), influencing bulk properties like solubility and thermal stability .
Methodological Insight : High-resolution X-ray diffraction (100 K) combined with Atoms-in-Molecules (AIM) analysis quantifies bond critical points and Laplacian values to map electron density .
Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?
Advanced Question
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model electronic effects:
- Nitro Group as Meta-Director : Calculated Fukui indices (f⁻) show higher electrophilic susceptibility at the para position to -NH₂.
- Methyl Group Effects : Hyperconjugation (+I effect) increases electron density at the ortho position, favoring nitrosation or halogenation .
Validation : Compare computed IR/NMR spectra with experimental data to refine basis sets .
Q. How is this compound utilized in medicinal chemistry research?
Advanced Question
The compound serves as a precursor for bioactive molecules:
- Benzamide Derivatives : React with 4-[N-(pyridin-3-ylmethoxy carbonyl)aminomethyl]benzoyl chloride to form inhibitors targeting nitric oxide synthase (NOS1) .
- Anticancer Agents : Functionalization at the -NH₂ group (e.g., acylation) yields analogs screened for apoptosis induction in tumor models .
Experimental Design : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination and Western blotting for caspase-3 activation .
Q. What analytical challenges arise in detecting trace impurities in this compound?
Advanced Question
Common impurities include isomers (e.g., 4-methyl-2-nitroaniline) and nitration byproducts. Strategies:
- GC-MS with Derivatization : Trimethylsilylation enhances volatility; monitor m/z fragments (e.g., 152 [M]⁺, 122 [M-NO₂]⁺) .
- HPLC-MS/MS : Multiple reaction monitoring (MRM) for isomers (e.g., transition 152→105 for 5-methyl vs. 152→121 for 4-methyl) .
Q. How do solvent and pH conditions affect the tautomeric stability of this compound?
Advanced Question
In polar aprotic solvents (e.g., DMSO), the amino-nitro tautomer dominates. Acidic conditions (pH < 3) protonate -NH₂, reducing resonance stabilization. UV-Vis spectroscopy (λmax ~380 nm in ethanol) tracks tautomeric shifts. Computational studies (TD-DFT) correlate solvatochromic effects with solvent polarity parameters (e.g., ET30) .
Properties
IUPAC Name |
5-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDYNWKWXUCIJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Record name | 5-METHYL-2-NITROANILINE | |
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DSSTOX Substance ID |
DTXSID2025634 | |
Record name | 5-Methyl-2-nitroaniline | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-methyl-2-nitroaniline appears as yellow leaflets (from water) or orange powder. (NTP, 1992) | |
Record name | 5-METHYL-2-NITROANILINE | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | 5-METHYL-2-NITROANILINE | |
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CAS No. |
578-46-1 | |
Record name | 5-METHYL-2-NITROANILINE | |
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Record name | 5-Methyl-2-nitroaniline | |
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Record name | 6-Nitro-m-toluidine | |
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Record name | 578-46-1 | |
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Record name | 578-46-1 | |
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Record name | 5-Methyl-2-nitroaniline | |
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Record name | 5-methyl-o-nitroaniline | |
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Record name | 6-NITRO-M-TOLUIDINE | |
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Melting Point |
234 °F (NTP, 1992) | |
Record name | 5-METHYL-2-NITROANILINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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